Cas no 532966-04-4 (N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
- N-cyclohexyl-5-oxo-N-(m-tolyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-cyclohexyl-2,3-dihydro-N-(3-methylphenyl)-5-oxo-
-
- Inchi: 1S/C20H23N3O2S/c1-14-6-5-9-16(12-14)23(15-7-3-2-4-8-15)19(25)17-13-21-20-22(18(17)24)10-11-26-20/h5-6,9,12-13,15H,2-4,7-8,10-11H2,1H3
- InChI Key: GFWWWOFUUZDUHI-UHFFFAOYSA-N
- SMILES: C12SCCN1C(=O)C(C(N(C1CCCCC1)C1=CC=CC(C)=C1)=O)=CN=2
N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0550-0160-1mg |
N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
532966-04-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0550-0160-10μmol |
N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
532966-04-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0550-0160-20μmol |
N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
532966-04-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0550-0160-40mg |
N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
532966-04-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0550-0160-2μmol |
N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
532966-04-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0550-0160-100mg |
N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
532966-04-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0550-0160-5μmol |
N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
532966-04-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0550-0160-3mg |
N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
532966-04-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0550-0160-75mg |
N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
532966-04-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0550-0160-2mg |
N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
532966-04-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Related Literature
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
Additional information on N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
Introduction to N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide (CAS No. 532966-04-4)
N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number 532966-04-4, represents a promising candidate for further exploration in drug development, particularly in the quest to identify novel therapeutic agents.
The molecular structure of this compound features a complex heterocyclic framework, incorporating elements such as a cyclohexyl group, a methylphenyl moiety, and an intricate thiazolo[3,2-apyrimidine] core. These structural components contribute to the compound's distinctive chemical behavior and potential biological activity. The presence of the 5-oxo group and the amide functionality at the 6-position further enhances its complexity and suggests potential interactions with biological targets.
In recent years, there has been a growing interest in exploring the pharmacological potential of thiazolo[3,2-apyrimidine] derivatives due to their reported biological activities. These derivatives have shown promise in various preclinical studies as inhibitors of key enzymes and pathways involved in diseases such as cancer, inflammation, and infectious disorders. The specific modification of N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide may confer unique properties that could make it an effective therapeutic agent.
One of the most compelling aspects of this compound is its potential to interact with biological targets in novel ways. The combination of the cyclohexyl and methylphenyl groups may influence its solubility and bioavailability, while the heterocyclic core provides a scaffold for further derivatization and optimization. These features make it an attractive candidate for structure-based drug design efforts aimed at developing more effective and selective therapeutic agents.
Recent research has highlighted the importance of understanding the structural determinants of biological activity in drug discovery. Computational methods such as molecular docking and virtual screening have been increasingly employed to predict the binding modes of small molecules to biological targets. In the case of N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide, these approaches have been instrumental in identifying potential binding interactions with enzymes and receptors relevant to various diseases.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex heterocyclic framework efficiently. These methods include cyclization reactions, nucleophilic substitutions, and functional group transformations. The successful synthesis of this compound underscores the growing capability in medicinal chemistry to produce complex molecules with high precision.
Evaluation of the pharmacokinetic properties of N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide is crucial for assessing its potential as a drug candidate. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) need to be thoroughly investigated. Preclinical studies have begun to explore these aspects using both in vitro and in vivo models. Initial findings suggest that the compound exhibits favorable pharmacokinetic profiles that warrant further investigation.
The therapeutic potential of this compound is particularly intriguing given its structural similarity to known bioactive molecules. By leveraging insights from existing literature and leveraging computational tools for drug design, researchers are poised to explore new avenues for treating various diseases. The unique combination of structural features in N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H, 3H, 5H -1, 3 thiazolo [ 3, 2 -apyrimidine ] -6 -carboxamide makes it a valuable asset in ongoing drug discovery efforts.
As our understanding of disease mechanisms continues to evolve, so does our ability to design more targeted therapies。 The development of novel compounds like N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H, 3H, 5H -1, 3 thiazolo [ 3, 2 -apyrimidine ] -6 -carboxamide represents a significant step forward in this endeavor。 By integrating cutting-edge chemical synthesis techniques with advanced computational methods, researchers are paving the way for more effective treatments that address unmet medical needs.
In conclusion, N-cyclohexyl-N-(3-methylphenyl)-5-o<0xE1><0xB8><0x8A>-oxo<0xE1><0xB8><0x82>H<0xE1><0xB8><0x82>H<0xE1><0xB8><0x82>-1<0xE1><0xB8><0xA13thiazolo<0xE1><0xB8><0x83>[<0xE1><0xB8><0x82>,<0xE1><0xB8><0x82>-apyrimidine]-6-carboxamide (CAS No.532966-04-4) is a promising pharmacological entity with significant therapeutic potential。 Its unique structural features, coupled with favorable pharmacokinetic properties, position it as a valuable candidate for further development。 As research continues to uncover new applications for this compound, it holds great promise for contributing to advancements in medicine。
532966-04-4 (N-cyclohexyl-N-(3-methylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide) Related Products
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)



